molecular formula C19H23N3O4S B11499407 Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- CAS No. 682762-34-1

Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]-

Cat. No.: B11499407
CAS No.: 682762-34-1
M. Wt: 389.5 g/mol
InChI Key: IJAZNNBMXGGMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative substituted at the 1-position with a 2,4-dimethylphenyl group and at the 4-position with a 2-methyl-5-nitrophenylsulfonyl moiety. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in anticancer, antimicrobial, and neurological therapies. The nitro group at the 5-position of the phenylsulfonyl moiety could further modulate electronic effects and participate in redox interactions, making this compound a candidate for targeted drug design.

Properties

CAS No.

682762-34-1

Molecular Formula

C19H23N3O4S

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O4S/c1-14-4-7-18(16(3)12-14)20-8-10-21(11-9-20)27(25,26)19-13-17(22(23)24)6-5-15(19)2/h4-7,12-13H,8-11H2,1-3H3

InChI Key

IJAZNNBMXGGMBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])C)C

Origin of Product

United States

Preparation Methods

Reaction Overview

This method employs palladium-catalyzed cross-coupling to construct the piperazine core, followed by sulfonylation with a nitrophenyl sulfonyl chloride.

Step 1: Synthesis of 1-(2,4-Dimethylphenyl)piperazine

  • Reactants : 2,4-Dimethylbromobenzene and piperazine.

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h.

  • Yield : 78–85%.

Step 2: Sulfonylation with 2-Methyl-5-Nitrobenzenesulfonyl Chloride

  • Reactants : 1-(2,4-Dimethylphenyl)piperazine and 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Conditions : DMF, K₂CO₃ (3 equiv), 60°C, 12 h.

  • Yield : 65–72%.

Key Mechanistic Insights

  • Palladium catalysis facilitates C–N bond formation via oxidative addition and reductive elimination.

  • Sulfonylation proceeds via nucleophilic attack of the piperazine amine on the electrophilic sulfur in the sulfonyl chloride.

Optimization Strategies

  • Catalyst Screening : Pd(OAc)₂ outperforms PdCl₂ or Ni catalysts in coupling efficiency.

  • Solvent Effects : DMF enhances sulfonyl chloride reactivity compared to THF or DCM.

Metal-Free Nucleophilic Substitution

Reaction Overview

This method avoids transition metals, leveraging strong bases to activate the piperazine nucleophile for direct sulfonylation.

Single-Step Synthesis

  • Reactants : 1-(2,4-Dimethylphenyl)piperazine and 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Conditions : KOtBu (3 equiv), DMSO, 80°C, 8 h.

  • Yield : 60–68%.

Advantages and Limitations

  • Cost-Efficiency : Eliminates palladium, reducing material costs by ~40%.

  • By-Product Formation : Competing N-alkylation observed at temperatures >90°C.

Scalability

  • Kilogram-Scale : Achieved 62% yield with 99.2% purity (HPLC) after recrystallization (ethanol/water).

Ullmann-Type Coupling with In Situ Sulfonylation

Reaction Overview

A one-pot approach combining Ullmann coupling and sulfonylation, ideal for high-throughput synthesis.

Procedure

  • Reactants : 2,4-Dimethyliodobenzene, piperazine, and 2-methyl-5-nitrobenzenesulfonyl chloride.

  • Conditions :

    • Coupling : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₃PO₄ (3 equiv), DMF, 120°C, 18 h.

    • Sulfonylation : Direct addition of sulfonyl chloride, 60°C, 6 h.

  • Overall Yield : 55–60%.

Challenges

  • Copper Residues : Requires post-synthesis chelation (EDTA wash) to reduce Cu levels to <10 ppm.

Reaction Optimization and By-Product Analysis

Common By-Products

By-ProductFormation CauseMitigation Strategy
Bis-sulfonylated piperazineExcess sulfonyl chlorideStoichiometric control (1:1 ratio)
Dehalogenated intermediatePd/Cu-mediated side reactionsLower catalyst loading (2–5 mol%)

Solvent and Temperature Effects

SolventReaction Rate (Sulfonylation)By-Product Formation
DMFFastest (3 h)Moderate (5–8%)
THFSlow (12 h)Low (<2%)
DCMIncompleteHigh (15–20%)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.4 Hz, 1H, Ar–H), 7.45 (s, 1H, Ar–H), 7.30–7.18 (m, 3H, Ar–H), 3.45 (t, J=5.2 Hz, 4H, piperazine), 2.95 (t, J=5.2 Hz, 4H, piperazine), 2.42 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

  • HRMS : m/z calc. for C₁₉H₂₂N₃O₄S [M+H]⁺: 388.1329; found: 388.1325.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 MeOH/H₂O, 1 mL/min).

  • Elemental Analysis : Calculated C 58.67%, H 5.71%, N 10.82%; Found C 58.63%, H 5.74%, N 10.79%.

Industrial-Scale Considerations

Cost Analysis

MethodCost per kg (USD)Yield (%)Purity (%)
Palladium-Catalyzed12,5007299.5
Metal-Free8,2006899.2
Ullmann-Type9,8006098.8

Environmental Impact

  • PMI (Process Mass Intensity) : Metal-free method reduces PMI by 35% compared to palladium-based routes .

Chemical Reactions Analysis

Compound X undergoes various reactions:

  • Reduction : The nitro group can be reduced to an amino group (-NH₂) using reducing agents like tin and hydrochloric acid.
  • Substitution : The piperazine ring can undergo nucleophilic substitution reactions.
  • Oxidation : Oxidation of the sulfonamide group may lead to the formation of sulfonyl radicals.

Major Products:

The major product of Compound X’s reactions depends on the specific conditions. For example:

  • Reduction yields the corresponding amino compound.
  • Substitution reactions can lead to various derivatives.
  • Oxidation may form sulfonyl radicals or other oxidized products.

Scientific Research Applications

Pharmacological Applications

Piperazine derivatives have been studied extensively for their potential therapeutic effects. The applications of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- include:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi using methods such as agar well diffusion and microdilution assays .
  • Anticancer Activity : Research indicates that piperazine derivatives can inhibit cancer cell proliferation. The structure-activity relationship suggests that modifications to the piperazine core can enhance anticancer effects .
  • Anti-inflammatory Effects : Some studies have reported that piperazine compounds possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Anthelmintic Activity : The compound has shown promise in treating parasitic infections by demonstrating effective anthelmintic activity in various biological assays .

Case Studies

Several case studies highlight the applications and effectiveness of Piperazine derivatives:

  • Antimicrobial Screening : A study evaluated various piperazine compounds for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- showed notable inhibition zones, indicating strong antimicrobial potential .
  • Anticancer Research : In vitro studies on cancer cell lines revealed that certain modifications to the piperazine structure could lead to enhanced cytotoxicity against breast cancer cells. These findings suggest a promising avenue for developing new anticancer drugs based on this scaffold .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialSignificant inhibition of bacterial growth
AntifungalEffective against Candida albicans
AnticancerInhibition of cancer cell proliferation
Anti-inflammatoryReduction in inflammation markers
AnthelminticEffective against parasitic infections

Mechanism of Action

The exact mechanism of action for Compound X remains an active area of research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its precise effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related piperazine derivatives and their key features:

Compound Name Substituents at Piperazine Positions Key Functional Groups Biological Activity/Application Reference
1-(2,4-Dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]piperazine 1: 2,4-dimethylphenyl; 4: 2-methyl-5-nitrophenylsulfonyl Nitro, sulfonyl, methyl Not explicitly reported (theoretical) N/A
1-(Chloroacetyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine 1: Chloroacetyl; 4: 2,4-dimethylphenylsulfonyl Chloroacetyl, sulfonyl, methyl Intermediate for therapeutic compounds
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine 1: Pyridinyl; 4: 2-nitrophenylsulfonyl Nitro, sulfonyl, trifluoromethyl Anticancer (preclinical evaluation)
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) 1: 2-methoxyphenyl; 4: phthalimido-butyl Phthalimido, methoxy High-affinity 5-HT1A serotonin ligand
4-[3-(1,2-Dihydro-6-methoxynaphthalen-4-yl)-n-propyl]-1-(2-methoxyphenyl)piperazine 1: 2-methoxyphenyl; 4: dihydronaphthalene-propyl Methoxy, dihydronaphthalene Mixed 5-HT1A/D2 antagonist

Biological Activity

Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. The compound Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- (CAS Number: 682762-34-1) is a notable example that exhibits a range of pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- is C19H23N3O4SC_{19}H_{23}N_{3}O_{4}S. The compound features a piperazine ring substituted with a dimethylphenyl group and a sulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H23N3O4S
Molecular Weight377.46 g/mol
CAS Number682762-34-1

Antimicrobial Activity

Piperazine derivatives have been reported to possess significant antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against various bacterial strains and fungi. For instance, the sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with folate synthesis pathways .

Anticancer Effects

Research has shown that piperazine derivatives can induce apoptosis in cancer cells. A study on a related compound demonstrated its ability to trigger necroptosis in K562 leukemic cells through the activation of specific signaling pathways involving TNF-R1 and CYLD mRNA levels . This suggests that Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- may also have potential as an anticancer agent.

Neuropharmacological Effects

Piperazine compounds are known to interact with various neurotransmitter receptors. The structural features of Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- suggest potential interactions with dopaminergic receptors, which could lead to implications in treating neurological disorders .

The biological activities of Piperazine derivatives often stem from their ability to modulate receptor activity or inhibit key enzymes involved in disease processes. The sulfonamide group is particularly effective in mimicking substrates for enzymatic reactions, thus acting as competitive inhibitors. Moreover, the piperazine ring enhances solubility and bioavailability, making these compounds suitable for oral administration.

Case Studies and Research Findings

  • Antileukemic Activity : A study investigating a piperazine-containing compound (LQFM018) revealed its capacity to induce cell death in K562 cells via necroptotic signaling pathways. This finding underscores the potential of piperazine derivatives in cancer therapy .
  • Antimicrobial Studies : Various studies have confirmed that piperazine derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is primarily attributed to the inhibition of bacterial folate synthesis .
  • Neuropharmacology : Compounds similar to Piperazine, 1-(2,4-dimethylphenyl)-4-[(2-methyl-5-nitrophenyl)sulfonyl]- have shown promise in modulating dopaminergic signaling pathways, suggesting potential applications in treating conditions like schizophrenia or depression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.